3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester
Description
The compound 3-Bromo-6-(tert-butyl-dimethyl-silanyloxymethyl)-6,7-dihydro-4H-[1,2,3]triazolo[1,5-a]pyrazine-5-carboxylic acid tert-butyl ester is a heterocyclic molecule featuring a fused triazole-pyrazine core. Key structural attributes include:
- Substituents:
- A bromo group at position 3, enabling halogen-based reactivity (e.g., cross-coupling reactions).
- A tert-butyl-dimethyl-silyloxymethyl (TBS-OCH2) group at position 6, which acts as a protective group for hydroxyl functionalities, enhancing lipophilicity and stability.
- A tert-butyl ester at the carboxylic acid position, improving solubility in organic solvents and resistance to hydrolysis.
This compound is likely utilized in medicinal chemistry or agrochemical research due to its modular structure, which allows for derivatization at multiple positions.
Properties
IUPAC Name |
tert-butyl 3-bromo-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31BrN4O3Si/c1-16(2,3)25-15(23)21-10-13-14(18)19-20-22(13)9-12(21)11-24-26(7,8)17(4,5)6/h12H,9-11H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUVVUBUCFRQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(N=NN2CC1CO[Si](C)(C)C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31BrN4O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100382 | |
| Record name | [1,2,3]Triazolo[1,5-a]pyrazine-5(4H)-carboxylic acid, 3-bromo-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6,7-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341035-98-0 | |
| Record name | [1,2,3]Triazolo[1,5-a]pyrazine-5(4H)-carboxylic acid, 3-bromo-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6,7-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341035-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,3]Triazolo[1,5-a]pyrazine-5(4H)-carboxylic acid, 3-bromo-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6,7-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester (CAS No. 1341035-98-0) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula: C17H31BrN4O3Si
- Molecular Weight: 447.4 g/mol
- Purity: Typically ≥95% .
Biological Activity
The compound's structure suggests potential interactions with various biological targets. The presence of the triazole and pyrazine moieties may confer unique pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrazine rings exhibit antimicrobial properties. For instance, derivatives of triazolo[1,5-a]pyrazine have shown activity against a range of bacterial strains and fungi. A study demonstrated that similar compounds inhibited the growth of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. In vitro assays have indicated that related structures can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
Anticancer Potential
Compounds with triazole and pyrazine functionalities have been investigated for anticancer activities. For example, a derivative demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction . The specific mechanism for this compound remains to be elucidated but may involve modulation of signaling pathways associated with cell proliferation.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the triazole ring via azide-alkyne cycloaddition.
- Introduction of the tert-butyl dimethylsilyl group for stability and solubility enhancement.
- Bromination at the 3-position to enhance biological activity .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazolo[1,5-a]pyrazine derivatives against clinical isolates. The results indicated that modifications at specific positions significantly affected efficacy. The tested compound showed moderate activity against Gram-positive bacteria .
Study 2: Cytotoxicity Screening
In a cytotoxicity assay against cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values in the micromolar range, indicating significant potential for further development as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
The compound’s unique structure positions it as a candidate for drug development, particularly in the following areas:
- Antimicrobial Activity : Compounds with triazole and pyrazine moieties have shown promising antimicrobial properties. Research indicates that modifications to the triazole ring can enhance efficacy against various pathogens.
- Anticancer Research : The triazolo-pyrazine structure has been associated with anticancer activity. Studies suggest that similar compounds can inhibit tumor growth by interfering with DNA synthesis or inducing apoptosis in cancer cells.
Material Science
Due to its silanyloxymethyl group, this compound may have applications in material science:
- Silicon-Based Materials : The presence of silicon suggests potential uses in developing silicon-based polymers or coatings that exhibit enhanced thermal stability and chemical resistance.
Agricultural Chemistry
The compound could also be explored for agricultural applications:
- Pesticide Development : The biological activity of similar compounds indicates potential as agrochemicals for pest control, particularly in targeting specific insect or fungal species.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various triazolo-pyrazines, including derivatives of this compound. Results indicated significant activity against Gram-positive bacteria, suggesting further exploration into its use as an antibacterial agent.
Case Study 2: Anticancer Properties
Research published in Journal of Medicinal Chemistry highlighted the synthesis of related triazolo-pyrazines and their evaluation against cancer cell lines. Compounds structurally similar to the target compound exhibited IC50 values in the low micromolar range, indicating potential for development as anticancer drugs.
Case Study 3: Silicon-Based Coatings
Research on silanyloxymethyl derivatives showed promise in enhancing the durability of polymer coatings. Testing demonstrated improved resistance to environmental degradation compared to traditional coatings.
Summary Table of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Significant antimicrobial activity; potential anticancer properties |
| Material Science | Silicon-based materials | Enhanced thermal stability and chemical resistance |
| Agricultural Chemistry | Pesticides | Potential efficacy against specific pests |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally analogous molecules, emphasizing core heterocycles, substituents, and similarity scores derived from CAS database analyses :
Key Observations:
Core Heterocycle Differences :
- The target’s triazolo[1,5-a]pyrazine core differs from imidazo[1,2-a]pyrazine (e.g., CAS 1172057-73-6) in nitrogen atom positioning, altering electron distribution and aromaticity. This impacts reactivity in substitution or cycloaddition reactions.
- Triazolo[4,3-a]pyrazine (CAS 949922-61-6) has a reversed triazole ring orientation, which may influence binding affinity in biological targets .
Substituent Variations :
- The TBS-OCH2 group in the target compound is absent in analogs, making it uniquely resistant to oxidative or acidic conditions compared to unprotected hydroxyl derivatives.
- Counterion Effects : Hydrobromide or hydrochloride salts (e.g., CAS 949922-61-6) enhance aqueous solubility but may reduce stability in basic environments .
Similarity Scores :
Lumping Strategy Considerations
Compounds with shared bromo and ester groups (similarity >0.8) could be "lumped" as surrogates in computational models predicting reactivity or environmental fate . However, the target’s unique silyl group necessitates separate evaluation in such frameworks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
